molecular formula C11H23N3 B7921921 [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine

Cat. No.: B7921921
M. Wt: 197.32 g/mol
InChI Key: RCAFFRLAGWDYDJ-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine is a complex organic compound that features a piperidine ring, an aminoethyl group, and a cyclopropyl-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the aminoethyl group through nucleophilic substitution reactions. The cyclopropyl-methyl group can be added via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of automated reactors and real-time monitoring systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, oxidized amines, and reduced amine compounds .

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the function of enzymes and receptors, providing insights into biochemical pathways .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine is unique due to its combination of a piperidine ring, an aminoethyl group, and a cyclopropyl-methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13(10-2-3-10)11-4-7-14(8-5-11)9-6-12/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFFRLAGWDYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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